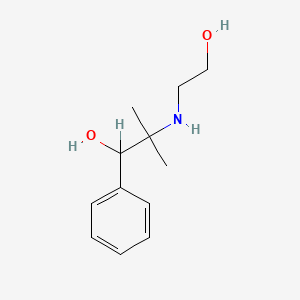
alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol is a chemical compound with the molecular formula C10H15NO2 It is known for its unique structure, which includes a benzyl alcohol moiety attached to an amino alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reductive amination of benzyl alcohol with 2-hydroxyethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzyl alcohol with 2-chloroethanol, followed by the introduction of an amino group through a substitution reaction with ammonia or an amine. This process may require the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reactions. Additionally, purification steps such as distillation or chromatography are often necessary to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, sulfonates, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be compared with similar compounds such as:
Ephedrine: Shares a similar structure but has different pharmacological properties.
Pseudoephedrine: Similar to ephedrine but with distinct stereochemistry and effects.
Phenylethanolamine: Contains a similar amino alcohol structure but lacks the benzyl group.
Propiedades
Número CAS |
36981-89-2 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13-8-9-14)11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |
Clave InChI |
BEISYSARAPNRPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


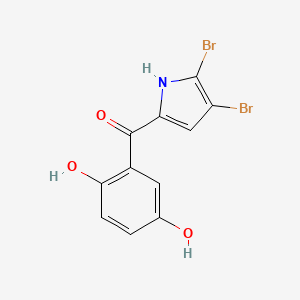
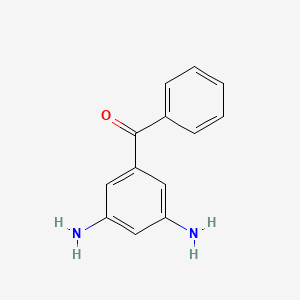


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
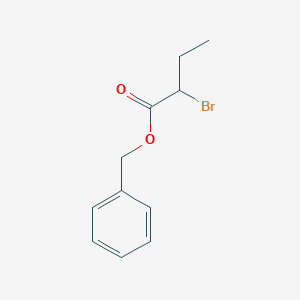
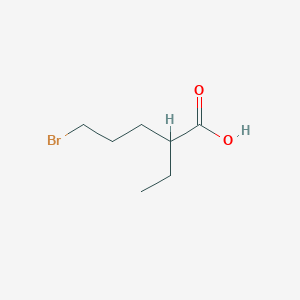
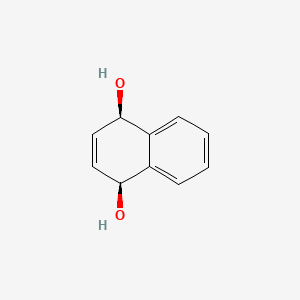

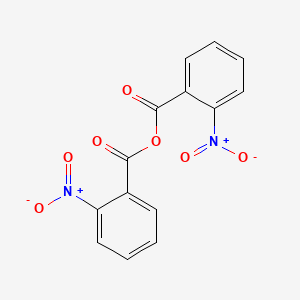
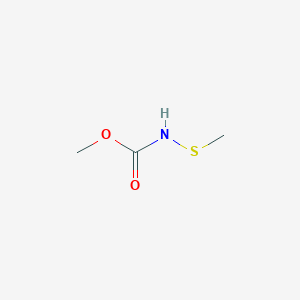
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

